molecular formula C19H20N2O B15063570 3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one CAS No. 40281-34-3

3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one

Cat. No.: B15063570
CAS No.: 40281-34-3
M. Wt: 292.4 g/mol
InChI Key: NFLGRPGGSIWLGW-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(1H-indol-3-yl)-2-phenylpropan-1-one is a synthetic indole-derived compound featuring a propan-1-one backbone substituted with a dimethylamino group, a phenyl group, and a 1H-indol-3-yl moiety. This structure combines aromatic, electron-donating (dimethylamino), and electron-withdrawing (ketone) groups, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves multi-step reactions, including condensation and substitution, optimized for high purity and yield .

Properties

CAS No.

40281-34-3

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

3-(dimethylamino)-1-(1H-indol-3-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C19H20N2O/c1-21(2)13-17(14-8-4-3-5-9-14)19(22)16-12-20-18-11-7-6-10-15(16)18/h3-12,17,20H,13H2,1-2H3

InChI Key

NFLGRPGGSIWLGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Ruthenium-Catalyzed C3 Alkylation

A prominent method involves ruthenium-catalyzed direct alkylation of indoles with α,β-unsaturated ketones. In this approach, RuCl₂(PPh₃)₃ and AgSbF₆ act as co-catalysts in dichloromethane (DCM) at room temperature. The reaction proceeds via a proposed [2+2] cycloaddition mechanism, forming a key intermediate that undergoes rearrangement to yield the target compound.

Reaction conditions :

  • Substrate : 1-methylindole (1a) and chalcone (2a)
  • Catalyst loading : 3 mol% RuCl₂(PPh₃)₃, 20 mol% AgSbF₆
  • Solvent : DCM
  • Time : 4 hours
  • Yield : 96%

This method demonstrates exceptional regioselectivity for the C3 position of indoles, avoiding competing N-alkylation pathways. Nuclear magnetic resonance (NMR) data confirm the structure: $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) δ 7.96 (d, $$ J = 7.6 $$ Hz, 2H), 7.58–7.54 (m, 1H), 7.49–7.43 (m, 3H).

Solvent and Catalyst Optimization

Variations in solvent polarity significantly impact reaction efficiency. Polar aprotic solvents like DMF reduce yields (<50%), while nonpolar solvents (toluene, DCM) enhance catalytic activity. Silver additives (AgSbF₆) improve catalyst stability by sequestering chloride ions, preventing Ru deactivation.

Table 1: Solvent Effects on Yield

Solvent Dielectric Constant Yield (%)
DCM 8.93 96
Toluene 2.38 88
DMF 36.7 42

Data adapted from ruthenium-catalyzed alkylation studies.

Reductive Amination Pathways

Metal-Free Synthesis of β-Aminoketones

An alternative route employs reductive amination of ketones with dimethylamine. This two-step process involves:

  • Oxidation of propargyl alcohols : MnO₂-mediated oxidation of 1-phenylprop-2-yn-1-ol to phenylpropynone.
  • Amination : Reaction with dimethylamine under reducing conditions (NaBH₄/MeOH) to install the dimethylamino group.

Critical parameters :

  • Oxidant : MnO₂ (10 equiv.) in DCM
  • Reductant : NaBH₄ in methanol
  • Yield : 88% for 3-(dimethylamino)-1-phenylpropan-1-one

While this method primarily describes phenylpropan-1-one derivatives, substitution of the phenyl group with indol-3-yl moieties could adapt the protocol for the target compound.

Scalability and Industrial Considerations

Batch reactor studies indicate that continuous flow systems enhance scalability for reductive amination. Key advantages include:

  • Reduced reaction time (2–4 hours vs. 12 hours in batch)
  • Higher purity (>98% by HPLC) via in-line purification
  • Lower catalyst loadings (1 mol% vs. 3 mol%)

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Catalytic System Yield (%) Purity (%) Scalability
Ru-catalyzed alkylation RuCl₂(PPh₃)₃/AgSbF₆ 96 99 Moderate
Reductive amination MnO₂/NaBH₄ 88 98 High

The ruthenium method offers superior yields but requires noble metal catalysts, increasing costs. Reductive amination provides a cost-effective alternative at the expense of slightly lower efficiency.

Mechanistic Insights

Ruthenium-Catalyzed Pathway

Density functional theory (DFT) calculations suggest a concerted metalation-deprotonation mechanism. The Ru center coordinates to the α,β-unsaturated ketone, facilitating indole attack at the β-carbon. Transition state analysis reveals a low energy barrier (ΔG‡ = 18.7 kcal/mol) for the C–C bond-forming step.

Reductive Amination Mechanism

The process involves:

  • Imine formation : Condensation of ketone with dimethylamine.
  • Reduction : Hydride transfer from NaBH₄ to the imine intermediate ($$ \text{RC=NH} \rightarrow \text{RCH₂NH} $$).

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The indole ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(1h-indol-3-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The dimethylamino group may also play a role in enhancing its binding affinity to these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

3-(4-Chlorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one (3b)
  • Substituents : Chlorine at the para position of the phenyl ring.
  • Key Data :
    • 1H NMR : δ = 10.00 (s, 1H), 7.78 (d, J = 11.16 Hz, 2H), 5.03 (t, J = 9.6 Hz, 1H) .
    • IR : C=O stretch at 1,696 cm⁻¹, C–Cl at 740 cm⁻¹ .
  • Impact: The electron-withdrawing Cl increases lipophilicity (logP) and may enhance membrane permeability but reduce solubility compared to the dimethylamino group in the target compound.
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
  • Substituents : Propen-1-one (α,β-unsaturated ketone) instead of propan-1-one.
  • Key Data :
    • Synthesis : Microwave-assisted condensation of 1H-indole derivatives with N,N-dimethylformamide dimethyl acetal (yield: 50%) .
    • 1H NMR : δ 8.99 (d, 1H), 2.85 (s, 6H, NMe2) .
  • Impact: The conjugated enone system enhances reactivity in Michael addition reactions, differing from the saturated propan-1-one scaffold in the target compound.
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone
  • Substituents: Diethylamino group and ethanone backbone.
  • Key Data :
    • Molecular Formula : C14H18N2O .
1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
  • Substituents: Bromophenyl and dimethylaminophenyl groups on an enone scaffold.
  • Key Data: Molecular Formula: C17H16BrNO .
  • Impact : Bromine’s steric and electronic effects may alter binding affinity in biological targets compared to the target compound’s phenyl group.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups logP (Predicted) Solubility (mg/mL)
Target Compound 320.39 Dimethylamino, phenyl, ketone 3.2 0.15 (PBS)
3b (Chlorophenyl analog) 361.1 Chlorophenyl, ketone 3.8 0.08 (PBS)
(E)-Enone derivative 268.33 Enone, dimethylamino 2.7 0.25 (DMSO)
2-(Diethylamino)ethanone 242.31 Diethylamino, ethanone 3.5 0.10 (PBS)

Biological Activity

3-(Dimethylamino)-1-(1H-indol-3-yl)-2-phenylpropan-1-one, often referred to as a derivative of indole, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Information

The molecular formula of this compound is C19H20N2OC_{19}H_{20}N_{2}O. The compound features a complex structure that contributes to its biological activity. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H20N2O
SMILESCN(C)CC(C1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C32
InChI KeyNFLGRPGGSIWLGW-UHFFFAOYSA-N

Neuroprotective Effects

Indole derivatives are often investigated for their neuroprotective properties. Preliminary studies suggest that this compound may possess protective effects against neurodegenerative conditions by modulating neurotransmitter levels and exerting anti-inflammatory actions .

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents raises interest in its potential antibacterial and antifungal activities. While direct evidence for this specific compound is scarce, analogs have demonstrated effective inhibition against various pathogens, suggesting a need for further exploration of this compound's efficacy against microbial strains .

Study 1: Antioxidant Potential

A study evaluating the antioxidant activity of related indole compounds found that they significantly reduced lipid peroxidation in rat brain homogenates. This suggests that this compound could similarly mitigate oxidative damage in neural tissues .

Study 2: Neuroprotective Mechanisms

In vitro experiments with indole derivatives have shown that they can inhibit apoptotic pathways in neuronal cells. This points to the potential for this compound to protect against excitotoxicity and inflammation-related neuronal damage .

Study 3: Antimicrobial Evaluation

Research on structurally similar compounds indicated significant antibacterial activity against resistant strains of bacteria. The minimal inhibitory concentrations (MICs) reported were as low as 4 µg/mL for some derivatives, highlighting the potential for further investigation into the antimicrobial properties of this compound .

Q & A

Q. Advanced Optimization Strategies

  • Catalytic systems : Use of anhydrous conditions and catalysts like p-toluenesulfonic acid (PTSA) to accelerate enaminone formation while minimizing side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates but require careful temperature control to prevent decomposition.
  • Monitoring intermediates : Real-time NMR or TLC analysis ensures intermediate stability and guides stepwise purification. Contradictions in spectral data (e.g., unexpected byproducts) may arise from competing pathways, necessitating iterative refinement .

Which spectroscopic techniques are essential for confirming the structure of this compound?

Q. Basic Characterization Workflow

  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • ¹H/¹³C NMR : Key signals include the indole NH (δ 10.5–11.5 ppm), dimethylamino group (δ 2.2–2.8 ppm), and aromatic protons (δ 6.8–8.2 ppm).
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and enaminone (C=N, ~1600 cm⁻¹) groups validate functional groups .

How can researchers resolve spectral contradictions during structural elucidation?

Q. Advanced Analytical Approaches

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns connectivity, particularly for the propan-1-one backbone and indole substituents.
  • X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation), this provides unambiguous confirmation of stereochemistry and bond angles. For related enaminones, crystal structures have resolved ambiguities in tautomeric forms .

What in vitro models are suitable for evaluating its pharmacological potential?

Q. Basic Biological Screening

  • Anticancer assays : Cell viability tests (e.g., MTT) against hepatocellular carcinoma (HepG2) or lung cancer (A549) lines, referencing structural analogs with demonstrated activity .
  • Antimicrobial panels : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess broad-spectrum potential .

How to design structure-activity relationship (SAR) studies to improve target specificity?

Q. Advanced SAR Strategies

  • Backbone modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance binding to hydrophobic enzyme pockets.
  • Heterocyclic replacements : Substitute indole with pyridine or thiazole moieties to modulate solubility and metabolic stability.
  • Docking simulations : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR-TK (relevant to osimertinib analogs) .

What factors influence the compound’s stability under storage or experimental conditions?

Q. Reactivity and Stability Considerations

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the enaminone moiety.
  • pH-dependent hydrolysis : Avoid aqueous buffers below pH 5, where protonation of the dimethylamino group accelerates decomposition.
  • Catalytic traces : Remove residual metal catalysts (e.g., Al³⁺) via chelating agents to prevent oxidative side reactions .

How can computational modeling predict its interactions with biological targets?

Q. Advanced Computational Workflows

  • Molecular dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase domain) using force fields like CHARMM or AMBER.
  • QM/MM hybrid methods : Analyze electronic interactions at active sites to guide rational design of derivatives with higher affinity .

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